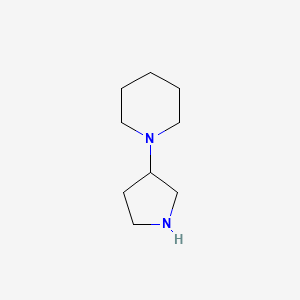

1-(Pyrrolidin-3-yl)piperidine

描述

Contextualizing Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are fundamental building blocks in organic chemistry and are of immense importance in medicinal chemistry. openmedicinalchemistryjournal.comelsevierpure.com A survey of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their privileged status in drug design. openmedicinalchemistryjournal.commdpi.commsesupplies.com

The prevalence of these motifs stems from their structural and functional diversity. elsevierpure.com They are widespread in nature, forming the core of many alkaloids, vitamins, hormones, and antibiotics. mdpi.com In synthetic chemistry, they serve as crucial intermediates for creating a wide array of materials, including pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comelsevierpure.com The presence of the nitrogen heteroatom can influence a molecule's physical and chemical properties, such as basicity, polarity, and the ability to form hydrogen bonds, which are critical for biological interactions. mdpi.com

Significance of Pyrrolidine (B122466) and Piperidine (B6355638) Motifs in Bioactive Compounds

Among the vast family of nitrogen heterocycles, the saturated five-membered pyrrolidine and six-membered piperidine rings are particularly prominent. researchgate.netnih.gov These structures are core components of numerous natural products, especially alkaloids like nicotine (B1678760) and morphine, and are integral to a multitude of synthetic pharmaceutical agents. researchgate.netnih.gov

The significance of these motifs in medicinal chemistry is multifaceted:

Structural Scaffolds: They provide a three-dimensional framework that can be readily functionalized, allowing chemists to orient substituents in a defined spatial arrangement to optimize interactions with biological targets. nih.gov

Pharmacophoric Features: The nitrogen atom in these rings is often a key pharmacophoric element, capable of acting as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating binding to enzymes and receptors. mdpi.com

Physicochemical Properties: The incorporation of these rings can improve a compound's solubility and pharmacokinetic profile, which are crucial for its development as a drug. chemimpex.com

Stereochemistry: The non-planar, sp³-hybridized nature of these saturated rings introduces stereocenters, leading to stereoisomers with potentially distinct biological activities and selectivities. nih.gov

The development of synthetic methods to create substituted pyrrolidines and piperidines is a major focus of research, as these decorated scaffolds are highly sought-after in drug discovery programs. nih.govacs.org

Overview of 1-(Pyrrolidin-3-yl)piperidine (B60858) as a Building Block and Research Tool

This compound is a chiral diamine that combines both a pyrrolidine and a piperidine ring. evitachem.com This unique structure makes it a valuable building block and research chemical. evitachem.comscbt.com It serves as a key intermediate in the synthesis of more complex molecules, particularly for applications in medicinal chemistry targeting the central nervous system. evitachem.com

| Property | Value |

|---|---|

| CAS Number | 184970-32-9 lookchem.comepa.gov |

| Molecular Formula | C₉H₁₈N₂ evitachem.com |

| Molecular Weight | 154.25 g/mol evitachem.com |

| IUPAC Name | This compound evitachem.com |

| Appearance | Colorless liquid or solid evitachem.com |

Stereoselective synthesis, which controls the formation of specific stereoisomers, is critical in pharmaceutical development as different enantiomers or diastereomers of a drug can have vastly different efficacy and activity. The synthesis of enantiomerically pure pyrrolidine and piperidine derivatives is an area of intense research. nih.govmdpi.com

This compound, being a chiral molecule, is a useful building block in this field. evitachem.com Its inherent stereochemistry can be used to direct the formation of new stereocenters in a predictable manner. Synthetic strategies often employ such chiral fragments to construct complex target molecules with high stereochemical purity. mdpi.comgla.ac.uk For instance, methods like palladium-catalyzed C-H arylation have been developed for the stereoselective functionalization of pyrrolidine and piperidine rings, creating cis- or trans-disubstituted products that are valuable in medicinal chemistry. acs.org The use of a pre-existing chiral scaffold like this compound can simplify synthetic routes and ensure the desired stereochemical outcome in the final product. gla.ac.uk

In the field of proteomics, which involves the large-scale study of proteins, small molecule probes are essential tools for investigating protein function and interaction networks. This compound is classified as a biochemical for proteomics research, indicating its utility as a tool compound in this area. scbt.com While specific, large-scale proteomics studies detailing its use are not extensively published, its derivatives are employed to probe biological systems. For example, high-throughput transcriptomics (HTTr) is used to analyze the biological activity of compounds by measuring changes in gene expression, providing insights into their mechanisms of action and potential targets. epa.gov The availability of compounds like this compound as research chemicals facilitates such screening efforts in chemical biology and target identification. scbt.com

The structural framework of this compound makes it a valuable starting point for the design and synthesis of new therapeutic agents. Researchers have incorporated this scaffold into molecules targeting a range of diseases.

Neurological Disorders: Derivatives of this compound are utilized in neuroscience research to explore treatments for conditions affecting the central nervous system. chemimpex.com Specifically, it serves as a key intermediate in the synthesis of novel analgesics and antidepressants. chemimpex.com

Oncology: In the search for new cancer therapies, inhibitors of the protein kinase B (Akt) signaling pathway are of great interest, as this pathway is frequently overactive in tumors. nih.gov Research has shown that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which can be synthesized from piperidine-pyrrolidine building blocks, are potent and orally bioavailable inhibitors of Akt. nih.gov These compounds have been shown to inhibit tumor growth in xenograft models, demonstrating the therapeutic potential of this chemical class. nih.gov

| Therapeutic Area | Target/Application | Finding | Reference |

|---|---|---|---|

| Neuroscience | Central Nervous System Disorders | Serves as an intermediate for novel analgesics and antidepressants. | chemimpex.com |

| Oncology | Protein Kinase B (Akt) Inhibition | Derivatives act as potent, selective, and orally active Akt inhibitors for cancer treatment. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629760 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-32-9, 591781-02-1 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 591781-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Piperidine and Its Stereoisomers

Conventional Synthetic Routes to 1-(Pyrrolidin-3-yl)piperidine (B60858)

Conventional methods for synthesizing this compound typically rely on the principles of nucleophilic substitution, where the piperidine (B6355638) ring is introduced onto a pyrrolidine (B122466) scaffold.

The construction of the target molecule generally involves the coupling of a pyrrolidine precursor with piperidine. evitachem.com A common strategy begins with a pyrrolidine ring that is functionalized at the 3-position with a suitable leaving group. To prevent side reactions at the pyrrolidine nitrogen, it is often protected with a group such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group.

The key starting materials include:

A Pyrrolidine Precursor : This is typically a 3-substituted pyrrolidine where the substituent is a good leaving group. Examples include N-Boc-3-chloropyrrolidine, N-Boc-3-bromopyrrolidine, or sulfonate esters like N-Boc-3-tosyloxypyrrolidine.

Piperidine : This acts as the nucleophile, attacking the electrophilic C3 carbon of the pyrrolidine ring.

Alkyl Halides : While not directly used for the main structure, alkyl halides can be involved in the preparation of substituted derivatives.

The core of the conventional synthesis is the nucleophilic alkylation of piperidine with the activated pyrrolidine precursor. evitachem.com The reaction is typically performed in the presence of a base to neutralize the acidic byproduct generated from the leaving group (e.g., HCl or HBr).

The process generally follows these steps:

Alkylation : The N-protected 3-halopyrrolidine or 3-sulfonyloxypyrrolidine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). Piperidine is added, often in excess, to serve as both the nucleophile and, in some cases, the base.

Base Addition : An external base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is frequently added to drive the reaction to completion by scavenging the acid produced. tandfonline.com

Deprotection : Following the successful coupling of the two rings, the protecting group on the pyrrolidine nitrogen is removed. For a Boc group, this is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane (B109758) (DCM).

Purification : The final product is purified from residual starting materials and byproducts using techniques such as column chromatography or recrystallization. evitachem.com

Table 1: Overview of Conventional Synthesis Parameters

| Parameter | Examples | Purpose |

|---|---|---|

| Pyrrolidine Precursor | N-Boc-3-chloropyrrolidine, N-Boc-3-tosyloxypyrrolidine | Provides the electrophilic center for nucleophilic attack. |

| Nucleophile | Piperidine | Forms the C-N bond with the pyrrolidine ring. |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes acid byproduct, enhances nucleophilicity. |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Provides a medium for the reaction. |

| Deprotection Agent | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Removes the protecting group from the pyrrolidine nitrogen. |

Stereoselective Synthesis of Enantiomeric Forms: (S)-1-(Pyrrolidin-3-yl)piperidine and (R)-1-(Pyrrolidin-3-yl)piperidine

Creating enantiomerically pure forms of this compound requires specialized synthetic strategies that control the stereochemistry at the C3 position of the pyrrolidine ring.

Asymmetric synthesis involves building the chiral center from an achiral or prochiral starting material using a chiral catalyst, auxiliary, or reagent. Several advanced methodologies can be applied to generate chiral pyrrolidines, which are key intermediates. These methods include:

Catalytic Asymmetric Hydrogenation : A suitably designed pyrroline (B1223166) precursor, which has a double bond involving the C3 carbon, can be hydrogenated using a chiral metal catalyst (e.g., based on rhodium or iridium) to stereoselectively produce the desired enantiomer of the pyrrolidine ring. researchgate.net

Asymmetric Cycloadditions : Reactions like the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, mediated by a chiral catalyst, can construct the pyrrolidine ring with high enantioselectivity. tandfonline.com

Asymmetric Michael Additions : The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or ketone, catalyzed by a chiral organocatalyst, can establish the chiral center before the ring is closed to form the pyrrolidine. whiterose.ac.uk

These methods often require careful optimization of reaction conditions to achieve high diastereomeric or enantiomeric excess.

The chiral pool strategy is a powerful and frequently used approach that begins with an inexpensive, naturally occurring chiral molecule. d-nb.info For the synthesis of chiral pyrrolidines, L-proline and (S)-pyroglutamic acid are common starting points. whiterose.ac.ukresearchgate.net

A typical chiral pool synthesis for (S)-1-(pyrrolidin-3-yl)piperidine might involve:

Starting Material Selection : The synthesis can start from a commercially available chiral building block like (R)-3-hydroxypyrrolidine or (S)-malic acid.

Functional Group Interconversion : The chiral starting material is chemically modified over several steps. For example, the hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine can be converted into a better leaving group, such as a tosylate or mesylate. This conversion typically proceeds with an inversion of stereochemistry, but can also be configured to retain it.

Nucleophilic Substitution : The resulting activated chiral pyrrolidine intermediate is then reacted with piperidine. This SN2 reaction usually occurs with an inversion of configuration at the C3 center.

Deprotection and Purification : The final steps involve removing the protecting group and purifying the enantiomerically enriched product.

The enantiomeric purity of the final product is a critical parameter and is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). d-nb.info

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Common Chiral Source / Catalyst | Key Advantage |

|---|---|---|---|

| Asymmetric Catalysis | Creation of a chiral center from a prochiral substrate. | Chiral metal complexes (Rh, Ir, Pd), Organocatalysts. | High versatility and potential for catalytic efficiency. |

| Chiral Pool Synthesis | Use of a naturally occurring, enantiopure starting material. | L-Proline, (S)-Pyroglutamic acid, Malic acid. | High predictability of absolute stereochemistry. d-nb.info |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral chromatography columns, Chiral resolving agents. | Applicable when asymmetric synthesis is not feasible. |

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound, where additional functional groups are present on either heterocyclic ring, can be achieved by two main approaches: functionalizing the core structure after its synthesis or, more commonly, by employing substituted starting materials in the synthetic sequence.

For instance, the synthesis of 4-substituted derivatives can be accomplished by using a 4-substituted piperidine as the nucleophile. A notable example is the preparation of 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine, which is a valuable intermediate in medicinal chemistry. chemimpex.com The synthesis would proceed by reacting an N-protected 3-halopyrrolidine with 4-N-Boc-aminopiperidine.

Other strategies include:

Use of Substituted Pyrrolidine Precursors : Starting with a pyrrolidine that already contains the desired substitution pattern. Multicomponent reactions are particularly effective for rapidly building complex and diversely substituted pyrrolidines. tandfonline.com

Post-synthesis Functionalization : Modifying the parent this compound molecule. A common reaction is the N-alkylation or N-acylation of the secondary amine on the pyrrolidine ring to introduce a variety of substituents.

These modular approaches allow for the systematic exploration of structure-activity relationships by enabling the synthesis of a library of related compounds. nih.gov

Table 3: Examples of Synthetic Strategies for Derivatives

| Derivative | Synthetic Approach | Key Starting Materials |

|---|---|---|

| 4-Methyl-1-(pyrrolidin-3-yl)piperidine | Coupling with a substituted nucleophile. | N-Boc-3-tosyloxypyrrolidine, 4-Methylpiperidine. |

| 1-(1-Benzylpyrrolidin-3-yl)piperidine | Post-synthesis N-alkylation. | This compound, Benzyl bromide, Base. |

| 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine | Coupling with a functionalized nucleophile. | N-Cbz-3-chloropyrrolidine, 4-N-Boc-aminopiperidine. chemimpex.com |

Modification of Pyrrolidine and Piperidine Rings

The core structure of this compound serves as a scaffold that can be chemically altered to produce a diverse range of derivatives. Modifications on both the pyrrolidine and piperidine rings are common strategies to modulate the compound's physicochemical properties and biological interactions.

One prevalent modification involves the introduction of functional groups onto the piperidine ring. For instance, the synthesis of 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine introduces a tert-butyl carbamate (B1207046) (Boc) protecting group at the 4-position of the piperidine ring. chemimpex.comchemimpex.com This addition not only enhances stability and solubility but also provides a synthetic handle for further elaboration into more complex molecules. chemimpex.comchemimpex.com Similarly, hydroxyl groups can be introduced, as seen in the compound [6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, to alter polarity and potential hydrogen bonding interactions.

The pyrrolidine ring is also a target for modification. Ring contraction of piperidine derivatives has been reported as a method to selectively synthesize pyrrolidin-2-ones, representing a significant structural transformation. rsc.org Furthermore, both the pyrrolidine and piperidine moieties can be integrated into larger, more complex systems. Iron(III) complexes have been prepared using tridentate ligands derived from modified pyrrolidine and piperidine structures, such as N-(pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethanamine and 2-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)ethanamine, for applications in biomimetic chemistry. researchgate.net

These modifications allow for the fine-tuning of the molecule's properties, making such derivatives useful as building blocks in organic synthesis and drug discovery. chemimpex.com

Table 1: Examples of Modified this compound Derivatives

| Compound Name | Modification | Reference |

|---|---|---|

| 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine | Addition of a Boc-amino group to the piperidine ring. | chemimpex.comchemimpex.com |

| [6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | Hydroxylation of the piperidine ring and linkage to a pyridine-carbonyl moiety. | |

| Pyrrolidin-2-ones | Formed via ring contraction of piperidine precursors. | rsc.org |

| [Fe(L)Cl3] Complexes | Incorporation of pyrrolidine and piperidine appended ligands into metal complexes. | researchgate.net |

Incorporation into Complex Molecular Architectures

The this compound scaffold is a key intermediate for the construction of more intricate molecular structures, particularly in the field of pharmaceutical development. chemimpex.com Its inherent three-dimensional structure and the presence of two nitrogen atoms make it a versatile building block for creating novel therapeutic agents. chemimpex.comsemanticscholar.org

Researchers utilize this compound in the synthesis of bioactive molecules aimed at treating conditions such as neurological disorders. chemimpex.com For example, the derivative 4-N-Boc-amino-1-(pyrrolidin-3-yl)piperidine is described as a valuable building block that facilitates the efficient creation of complex molecular frameworks due to its favorable properties and ability to undergo various chemical transformations. chemimpex.com

The scaffold has been successfully incorporated into complex multi-heterocyclic systems and spiro-compounds. An example is the synthesis of spiro[1H-pyrido[2,3-d] evitachem.comnih.govoxazine-4,4′-piperidine]-2-one, a key component in many biologically active compounds, which demonstrates the utility of piperidine-based structures in generating complex architectures. acs.org Furthermore, pyrrolidine analogues of the natural product pochonicine, a potent enzyme inhibitor, have been synthesized, showcasing the role of the pyrrolidine motif in creating complex and biologically relevant molecules. nih.gov

Table 2: Application in Complex Molecule Synthesis

| Application Area | Example of Complex Architecture | Key Feature of Building Block | Reference |

|---|---|---|---|

| Pharmaceutical Agents | Molecules for neurological disorders | Versatile scaffold for modification | chemimpex.com |

| Organic Synthesis | Complex molecular frameworks | Favorable pharmacokinetic properties and reactivity | chemimpex.com |

| Spirocycles | Spiro[1H-pyrido[2,3-d] evitachem.comnih.govoxazine-4,4′-piperidine]-2-one | Rigid structure for creating complex 3D shapes | acs.org |

| Natural Product Analogues | Pyrrolidine analogues of pochonicine | Mimicking the core structure of a potent enzyme inhibitor | nih.gov |

Synthesis of Salt Forms (e.g., Dihydrochlorides)

Due to the basic nature of the two nitrogen atoms in this compound, the compound is frequently converted into a salt form to improve its stability, crystallinity, and handling properties. The dihydrochloride (B599025) salt is the most common form. sigmaaldrich.comnih.gov

Both the (S) and (R) enantiomers of this compound are commercially available as their dihydrochloride salts. sigmaaldrich.comnih.gov These chiral salts are crucial starting materials for enantioselective synthesis. For example, (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is noted as a solid at room temperature with a purity of 96%. sigmaaldrich.com Similarly, derivatives such as tert-butyl this compound-4-carboxylate are also prepared as dihydrochloride salts. enaminestore.com

Table 3: Properties of this compound Dihydrochloride Salts

| Compound Name | Chirality | Molecular Formula | Physical Form | Reference |

|---|---|---|---|---|

| 1-[(3S)-pyrrolidinyl]piperidine dihydrochloride | (S) | C9H20Cl2N2 | Solid | sigmaaldrich.com |

| 1-[(3R)-pyrrolidin-3-yl]piperidine dihydrochloride | (R) | C9H20Cl2N2 | Not specified | nih.gov |

| tert-butyl this compound-4-carboxylate dihydrochloride | Racemic/Unspecified | C14H28Cl2N2O2 | Not specified | enaminestore.com |

Process Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound and its derivatives from laboratory scale to industrial production requires significant process optimization to ensure safety, cost-effectiveness, and robustness. Several key areas are typically addressed during scale-up.

Reagent and Catalyst Selection: The choice of reagents is critical for large-scale synthesis. For instance, in the synthesis of a chiral aminopiperidine, optimization of the amount of iodobenzene (B50100) diacetate (PIDA) was necessary to improve yield and reduce costs. acs.org For hydrogenation steps, which can be hazardous at scale, careful selection of catalysts and conditions is essential. The development of an asymmetric hydrogenation process for a piperidine derivative utilized a ruthenium catalyst with the addition of potassium bromide to enhance activity, allowing for a lower catalyst loading (s/c 1000). acs.org

Reaction Conditions and Solvents: Optimizing reaction conditions such as temperature, concentration, and reaction time is crucial. In the kilogram-scale synthesis of a spiro-piperidine intermediate, it was found that the reaction was highly sensitive to the water content in the THF solvent, necessitating the use of anhydrous conditions and an optimized charge of the Grignard reagent. acs.org The use of flow microreactors represents a modern approach to process optimization, offering better control over reaction parameters and improved yields compared to conventional batch reactions for the synthesis of piperidine and pyrrolidine derivatives. d-nb.info

Purification and Isolation: Developing efficient purification methods is paramount for achieving high purity on a large scale. Chromatography is often avoided in industrial processes due to cost and solvent waste. acs.org Instead, crystallization is the preferred method. In the synthesis of an alogliptin (B1666894) precursor, a key piperidine derivative was obtained with high enantiomeric purity (99.6% ee) through recrystallization from ethanol, which effectively removed impurities. acs.org Similarly, in another multi-kilogram synthesis, crystallization was used to efficiently purge reaction byproducts. researchgate.net These robust processes allow for the generation of kilograms of the final product in high yield and purity. acs.org

Investigative Studies of Biological Activities and Pharmacological Relevance

In Vitro Assays for Receptor Binding and Enzyme Interactions

Neurokinin Receptor Interactions

The neuropeptide Substance P (SP) is an endogenous ligand for the neurokinin-1 (NK1) receptor, also known as tachykinin receptor 1 (TACR1). nih.govgoogle.com When SP binds to the NK1 receptor, it can trigger the transmission of pain and stress signals and is associated with inflammation and smooth muscle contraction. google.com Consequently, antagonists of the NK1 receptor have been investigated as potential treatments for a variety of conditions, including emesis, depression, anxiety, pain, and inflammation. nih.govpsu.edugoogle.com

The pyrrolidine (B122466) and piperidine (B6355638) rings are common structural motifs in the development of NK1 antagonists. psu.edunih.gov Research has identified potent, non-peptide NK1 receptor antagonists that incorporate these heterocyclic structures. For example, the compound MDL 105,212A, which is (R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenylpiperidine-4-carboxamide, has been characterized as a potent dual antagonist for NK-1 and NK-2 receptors. nih.gov In vitro functional assays demonstrated its competitive antagonism of Substance P-induced effects in cell lines expressing the NK-1 receptor, with a pA2 value of 8.19. nih.gov Other research has focused on synthesizing various piperidine derivatives, including those with spiro-substitutions, which have shown inhibitory activity against SP-induced contractions in guinea pig ileum with IC50 values in the nanomolar range. acs.org

Lysophosphatidic Acid (LPA) Receptor Modulation and Autotaxin Inhibition

The 1-(Pyrrolidin-3-yl)piperidine (B60858) scaffold is a structural component of compounds investigated for their role in modulating the lysophosphatidic acid (LPA) signaling pathway. This pathway is implicated in numerous physiological and pathological processes, including cancer, fibrosis, and inflammation. nih.govCurrent time information in Bangalore, IN. Modulation is primarily achieved by targeting LPA receptors or inhibiting the enzyme autotaxin (ATX), which is responsible for the production of extracellular LPA. nih.govresearchgate.net

Lysophosphatidic acid (LPA) exerts its wide-ranging biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. psu.eduresearchgate.net These receptors are encoded by the LPAR1-6 genes in humans. The first three receptors identified, LPA1, LPA2, and LPA3, are part of the endothelial differentiation gene (EDG) family. The more recently discovered LPA4, LPA5, and LPA6 are more distantly related. psu.edu These receptor subtypes have distinct but sometimes overlapping tissue distribution and activate various downstream signaling pathways, contributing to the diverse effects of LPA, which include cell proliferation, migration, and survival. The development of antagonists for specific LPA receptors is a key area of therapeutic research, with compounds targeting LPA1 and LPA3 showing potential in preclinical models of various disorders. For instance, studies on isoquinolone derivatives revealed that while pyrrolidine and azetidine (B1206935) substitutions at a key position resulted in inactive compounds, a piperidine substitution yielded a potent LPA5 antagonist with an IC50 of 87 nM, highlighting the importance of this specific ring structure for activity.

Table 1: Overview of LPA Receptor Subtypes

| Receptor | Gene (Human) | Family | Key Biological Roles |

|---|---|---|---|

| LPA1 | LPAR1 | EDG | Nervous system development, fibrosis, cancer. |

| LPA2 | LPAR2 | EDG | Gastrointestinal function, cancer. psu.edu |

| LPA3 | LPAR3 | EDG | Reproduction, vascular development. |

| LPA4 | LPAR4 | non-EDG | Cell proliferation. psu.edu |

| LPA5 | LPAR5 | non-EDG | Immune cell function, pain processing. |

| LPA6 | LPAR6 | non-EDG | Hair follicle development. researchgate.net |

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that is the primary producer of extracellular LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). nih.govCurrent time information in Bangalore, IN.researchgate.net Elevated ATX levels and activity are linked to chronic inflammatory diseases, fibrosis, and cancer, making it a significant therapeutic target. nih.govresearchgate.net By inhibiting ATX, the production of pro-pathogenic LPA is reduced. psu.edu The development of small molecule ATX inhibitors is an active area of research, with several compounds advancing into clinical trials. nih.gov Patent literature discloses piperidine and piperazine (B1678402) derivatives, including those with a piperidinyl-substituted pyrrolidinyl moiety, as potent autotaxin inhibitors being investigated for the treatment of cancers and inflammatory diseases. nih.gov

Kinase Inhibition Studies (e.g., VEGFR, PDGFR, c-kit)

The this compound structure serves as a key intermediate in the synthesis of multi-targeted kinase inhibitors. Kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Specific kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-kit are important targets in cancer therapy due to their roles in angiogenesis (the formation of new blood vessels) and tumor cell proliferation. A patent for 3-[4-(substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinone derivatives describes compounds that inhibit VEGFR, PDGFR, and c-kit. In the synthesis of these inhibitors, the intermediate (3R)-1-(1-benzyl-pyrrolidin-3-yl)-piperidine was utilized, highlighting the role of the pyrrolidinyl-piperidine core in building molecules with specific kinase inhibitory functions. These inhibitors are intended for treating diseases mediated by these kinases, including various types of cancer.

Table 2: Targeted Kinases and Therapeutic Rationale

| Kinase Target | Function | Relevance in Disease |

|---|---|---|

| VEGFR (Vascular Endothelial Growth Factor Receptor) | Mediates angiogenesis. | Inhibition blocks tumor blood supply; a target in many cancers and ocular diseases. |

| PDGFR (Platelet-Derived Growth Factor Receptor) | Regulates cell growth, proliferation, and migration. | Involved in various cancers such as glioblastoma and melanoma. |

| c-kit (Stem Cell Factor Receptor) | A type III receptor tyrosine kinase involved in cell survival and proliferation. | Oncogenic mutations are found in gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia. |

In Vivo Models for Evaluating Biological Responses

Derivatives and compounds containing the this compound scaffold have been evaluated in various in vivo animal models to assess their therapeutic potential across a range of diseases. In the field of oncology, kinase inhibitors developed from a (3R)-1-(1-benzyl-pyrrolidin-3-yl)-piperidine intermediate were proposed for use in treating cancers such as acute myeloid leukemia and colorectal cancer, with the potential for combination with other chemotherapeutic agents. For pathologies related to the ATX-LPA axis, potent ATX inhibitors have been tested in rodent models of glaucoma and have demonstrated the ability to lower LPA levels in vivo after oral administration. Furthermore, the ATX inhibitor GLPG1690 was shown to be effective in a mouse model of bleomycin-induced pulmonary fibrosis. The therapeutic potential of targeting LPA receptors has also been demonstrated in vivo. For example, mice lacking the LPA1 or LPA3 receptors showed altered responses in a paclitaxel-induced neuropathic pain model, suggesting that antagonists for these receptors could be beneficial. Similarly, pyrrolidine-based T-type calcium channel inhibitors have shown efficacy in animal models of neuropathic pain. In the context of neurokinin receptor antagonism, the pyrrolidine-piperidine containing compound MDL 105,212A was shown to inhibit respiratory effects in guinea pigs, indicating its potential for treating neuroinflammatory disorders like asthma. nih.gov

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (3R)-1-(1-benzyl-pyrrolidin-3-yl)-piperidine |

| MDL 105,212A ((R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenylpiperidine-4-carboxamide) |

| GLPG1690 (Ziritaxestat) |

Animal Models in Pharmacological Research

The pharmacological effects of compounds structurally related to this compound have been characterized in various animal models to assess their therapeutic potential and elucidate their mechanisms of action.

Pyrrolidine-based T-type calcium channel inhibitors have been evaluated in rodent models of neuropathic pain. Specifically, the spinal nerve ligation (SNL) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models in rats were used to demonstrate the efficacy of these compounds in alleviating pain symptoms. nih.gov One promising compound from this class effectively improved neuropathic pain symptoms in both models, highlighting the therapeutic strategy of modulating T-type calcium channels. nih.gov

In the context of pain and neuroinflammation, dual-acting ligands targeting both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R) have been investigated. nih.gov Selected piperidine-based compounds from this series were tested in mice to evaluate their analgesic activity in models of nociceptive and neuropathic pain. nih.gov Prior to efficacy testing, these compounds were assessed for their effects on spontaneous locomotor activity and motor coordination using the rotarod test to ensure that the observed analgesic effects were not due to sedation or motor impairment. nih.gov

Furthermore, blockers of the Kv1.3 potassium channel, a class which includes certain piperidine derivatives, have shown success in treating animal models of multiple sclerosis. google.com This is based on the observation that T cells, which play a crucial role in the pathology of multiple sclerosis, express high levels of the Kv1.3 channel. google.com

Assessment of Therapeutic Potential in Disease Models

The therapeutic potential of this compound and its derivatives has been assessed for several disease states, primarily focusing on CNS disorders.

Neurodegenerative Diseases: Pyrrolidine-containing compounds are actively being investigated for the treatment of conditions like Alzheimer's and Parkinson's disease. mdpi.com The core structure is a versatile scaffold for developing agents that target key pathological processes in these diseases. mdpi.comnih.gov For example, various N-(pyrrolidin-3-yl)-naphthamide analogs have been synthesized and shown to bind with high affinity to both D2 and D3 dopamine (B1211576) receptors, which are important targets in neurological and psychiatric disorders. researchgate.netnih.gov

Neuropathic Pain: As mentioned, T-type calcium channels are promising targets for treating neuropathic pain. nih.gov The development of potent pyrrolidine-based inhibitors of these channels has demonstrated significant analgesic effects in preclinical pain models, suggesting a viable therapeutic avenue for this challenging condition. nih.gov Additionally, dual-target ligands for the H3 and σ1 receptors, often built on a piperidine framework, are being explored for their potential to treat both nociceptive and neuropathic pain. nih.gov

Inflammatory Diseases: The Kv1.3 potassium channel is highly expressed on effector-memory T cells, which are implicated in autoimmune diseases like multiple sclerosis. Piperidine aryl sulfonamide derivatives have been designed as Kv1.3 modulators, indicating their potential as therapeutic agents for such inflammatory conditions. google.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Impact of Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, largely due to the specific three-dimensional conformations required for binding to protein targets like receptors and enzymes. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows its substituents to adopt distinct spatial orientations, which can lead to significant differences in the pharmacological profiles of stereoisomers. nih.gov

In a series of histamine receptor ligands, replacing a piperidine ring with a pyrrolidine ring introduced a chiral center. uu.nl The resulting enantiomers displayed marked stereoselectivity at the human histamine H3 and H4 receptors. The (S)-enantiomer was found to have a higher binding affinity and functional activity at the H3 receptor compared to the (R)-enantiomer. uu.nl

Similarly, in a series of naphthamide analogues designed as dopamine receptor ligands, the stereochemistry of the pyrrolidin-3-yl moiety had a profound impact on receptor affinity. nih.gov Studies compared (S)-N-(1-alkylpyrrolidin-3-yl) and (R)-N-(1-alkylpyrrolidin-3-yl) derivatives, demonstrating that the spatial arrangement significantly influences binding to D2 and D3 dopamine receptors. nih.gov For instance, the most potent analogue identified in the series was (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide, which displayed very high affinity for the D3 receptor. nih.gov

Substituent Effects on Receptor Affinity and Efficacy

Modifying substituents on both the pyrrolidine and piperidine rings has been a key strategy for tuning receptor affinity and efficacy.

In the development of naphthamide-based dopamine D2/D3 receptor ligands, the N-alkyl substituent on the pyrrolidine ring was found to be a critical factor. nih.gov The bulkiness of this substituent had varied effects: it could increase affinity at D3 receptors, decrease affinity at D2 receptors, or have no impact on selectivity. nih.gov

For ligands targeting histamine receptors, structural modifications have yielded clear SAR trends. In one study, increasing the length of the spacer between an imidazole (B134444) ring and a piperidine ring led to a decrease in both affinity and functional activity at H3 and H4 receptors. uu.nl In another series of dual-acting H3R/σ1R ligands, an unsubstituted piperidine ring in the basic part of the molecule appeared to be most favorable for high affinity at the human H3 receptor. nih.govacs.org Conversely, analogues containing a 4-pyridylpiperidine moiety were generally more potent at sigma-1 receptors than those with an unsubstituted piperidine. nih.govacs.org

The tables below summarize the effects of specific substitutions on receptor binding affinity for different classes of compounds related to this compound.

| Compound | Stereochemistry | N-Alkyl Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|---|---|

| (S)-N-(1-propylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | S | Propyl | 14.1 | 1.1 |

| (R)-N-(1-propylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | R | Propyl | 10.3 | 2.0 |

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | S | Cycloheptyl | 1.8 | 0.2 |

| Compound Structure Feature | Human H3R Ki (nM) | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |

|---|---|---|---|

| Unsubstituted Piperidine | 2.7 - 6.2 | 4.8 - 28 | 47 - 116 |

| 4-Pyridylpiperidine | 7.7 - 69 | 3.3 - 5.6 | 4 - 29 |

Design Principles for Enhanced Bioactivity

Several key design principles have emerged from the study of this compound and its analogues to achieve enhanced biological activity and desired pharmacological profiles.

Scaffold Rigidity and Conformational Constraint: The use of saturated ring systems like pyrrolidine and piperidine introduces a degree of conformational rigidity compared to flexible aliphatic chains. This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The development of immepip, a conformationally constrained analogue of histamine, exemplifies this principle. uu.nl

Exploitation of Stereochemistry: As detailed previously, the inherent chirality of the 3-substituted pyrrolidine ring is a powerful tool. nih.gov Synthesizing and testing individual stereoisomers is a critical design strategy to identify the optimal spatial arrangement for interacting with a specific biological target, often leading to significant improvements in potency and selectivity. nih.govuu.nl

Multi-Target Ligand Design: A contemporary approach in drug design involves creating single molecules that can modulate multiple biological targets simultaneously. nih.gov This strategy, employed in the development of dual H3R/σ1R ligands, aims to achieve enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents, particularly for complex multifactorial diseases. nih.govacs.org

Pharmacophore Mapping and Hybridization: This principle involves identifying the key structural features (pharmacophores) from different known active compounds and combining them into a new hybrid structure. This approach was successfully used to develop novel pyrrolidine-based T-type calcium channel inhibitors, demonstrating its utility in creating potent and effective therapeutic candidates. nih.gov

Computational Chemistry and Molecular Modeling of 1 Pyrrolidin 3 Yl Piperidine

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(Pyrrolidin-3-yl)piperidine (B60858), which is often investigated as a scaffold for ligands targeting various receptors, docking studies are crucial for understanding its binding modes.

Research on derivatives of the pyrrolidine (B122466) scaffold has utilized molecular docking to elucidate interactions with specific biological targets. For instance, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE) have suggested that these compounds can form stable complexes with the enzyme. researchgate.net Specific derivatives, such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one, have shown high docking scores, indicating a strong binding affinity. researchgate.net These in silico findings are instrumental in identifying potentially potent inhibitors for conditions like Alzheimer's disease. researchgate.netasianjpr.com

Similarly, docking studies have been employed to understand the binding of pyrrolidine derivatives to α-mannosidase I and II enzymes. nih.gov These studies revealed that key interactions include hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions within the active site. nih.gov The orientation of aromatic rings within the ligand towards hydrophobic pockets in the enzyme is a critical factor for binding. nih.gov Such detailed interaction mapping is vital for designing more effective and selective inhibitors.

In the context of dopamine (B1211576) receptors, which are common targets for piperidine-containing compounds, docking studies have helped to rationalize the subtype selectivity of ligands. acs.orgnih.gov For example, the slightly different shapes of the binding cavities in D2 and D3 dopamine receptors can explain why some larger ligands bind with greater affinity to the D3 receptor. acs.org The insights from these docking simulations, often combined with other computational methods, provide a structural basis for designing ligands with desired selectivity profiles. acs.orgchemrxiv.org

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is often followed by energy minimization, a process that refines the geometry of a molecule to find a structure with the minimum potential energy. semanticscholar.org

For derivatives of the pyrrolidine and piperidine (B6355638) scaffolds, these studies are essential to understand their structural properties and how they relate to biological function. For instance, in the development of novel inhibitors, energy minimization of the ligand structures is a standard preliminary step before performing molecular docking to ensure that the docked conformation is energetically favorable. semanticscholar.org

Computational studies on (trifluorosilyl)propyl derivatives of cyclic imides, including those with pyrrolidine and piperidine rings, have used density functional theory (DFT) calculations to characterize intramolecular interactions and the influence of chain length on these interactions. bohrium.com These analyses provide a deep understanding of the geometric, energetic, and electronic characteristics of the molecules. bohrium.com

Furthermore, molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can provide a more dynamic picture of conformational flexibility. MD simulations have been used to study the stability of ligand-receptor complexes involving pyrrolidine derivatives, such as those targeting acetylcholinesterase. researchgate.net These simulations can reveal how the ligand and receptor adapt to each other upon binding and the stability of the interactions over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been extensively applied to series of compounds containing the pyrrolidine and piperidine scaffolds to guide the design of more potent molecules. nih.govresearchgate.netjocpr.comijpsnonline.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to investigate the structure-activity relationships of dopamine D2 receptor antagonists. nih.gov These models can provide contour maps that visualize the regions around a molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity, offering clear guidance for structural modifications. nih.gov

In the context of dopamine receptor ligands, QSAR models have been developed with high predictive power, confirming that subtype selectivity often arises from differences in the shape of the binding sites. acs.orgfigshare.com These models suggest that while both steric and electrostatic interactions are important for binding affinity, hydrophobic interactions often play a major role, with hydrogen bonding contributing to specificity. acs.org

Various machine learning algorithms, such as k-nearest neighbor (kNN), support vector machines (SVM), and deep neural networks (DNN), have also been employed to build robust QSAR models. chemrxiv.orgnih.gov These models, often using 2D topological descriptors, have been successfully used to predict the activity of compounds and even for virtual screening of large chemical databases to identify novel potential ligands. nih.gov

Prediction of ADME Properties and Lead Optimization

In the process of drug discovery, it is crucial to consider not only the biological activity of a compound but also its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods play a significant role in predicting these properties early in the development pipeline, helping to identify and address potential liabilities.

For derivatives of the this compound scaffold, in silico ADME prediction is a common practice. nih.govnih.gov These predictions can estimate properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov For instance, ADME studies on pyrrolidin-2-one derivatives designed as acetylcholinesterase inhibitors predicted them to be CNS active with good oral absorption and low risk of hERG blockade. researchgate.net

Lead optimization is the process of modifying a biologically active compound to improve its properties, including potency, selectivity, and ADME profile. Computational tools are invaluable in this process. For example, scaffold hopping, where the core structure of a lead compound is replaced with a different one while maintaining similar biological activity, can be guided by computational analysis. acs.org In one study, reducing the six-membered piperidine ring of a lead compound to a five-membered pyrrolidine ring was explored to investigate the effect on activity. acs.org

Structure-activity relationship (SAR) studies, often informed by computational modeling, are central to lead optimization. nih.govresearchgate.net By systematically modifying different parts of the this compound scaffold and evaluating the impact on activity and ADME properties, researchers can rationally design improved drug candidates.

Analytical Chemistry Research for 1 Pyrrolidin 3 Yl Piperidine Characterization

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are indispensable for determining the purity of 1-(pyrrolidin-3-yl)piperidine (B60858) and for separating its enantiomers. High-performance liquid chromatography (HPLC) is a primary tool for these purposes.

For purity assessment, reversed-phase HPLC (RP-HPLC) is a commonly employed method for non-polar to moderately polar compounds like this compound. A typical setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution for amines. The purity of synthesized batches of related heterocyclic compounds has been successfully determined using such methods, often achieving purity levels of ≥95%. mdpi.com Detection is typically carried out using a diode-array detector (DAD), which allows for the assessment of peak purity by analyzing the UV spectra across the chromatographic peak. mdpi.com

The separation of the stereoisomers of this compound is a critical analytical challenge due to its chiral center at the 3-position of the pyrrolidine (B122466) ring. Chiral HPLC is the method of choice for this task. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For instance, the separation of isomers of related piperidine (B6355638) derivatives has been successfully achieved using a ChiralPak AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate). google.com The mobile phase for such separations is often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. google.com In the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, a closely related class of compounds, semi-preparative HPLC was used to separate diastereomers, and the diastereomeric ratio (dr) was determined by analytical HPLC. nih.gov

Below is a representative table outlining typical HPLC conditions for purity and chiral analysis based on methods used for similar compounds.

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

| Column | LiChrospher® 100 C18-e (250 x 4.6 mm, 5 µm) mdpi.com | ChiralPak AD google.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA mdpi.com | Isopropanol/Hexane (e.g., 5:95) google.com |

| Flow Rate | 1.0 - 1.2 mL/min mdpi.com | Typically 0.5 - 1.0 mL/min |

| Detection | Diode-Array Detector (DAD) at 226, 254 nm mdpi.com | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient | Controlled room temperature |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are essential for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR spectroscopy would be used to identify the different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the protons on the piperidine and pyrrolidine rings. The chemical shifts of the protons adjacent to the nitrogen atoms would be deshielded and appear at a higher frequency (downfield). The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets, multiplets) would reveal the number of adjacent protons, helping to piece together the structure. For example, in related N-substituted pyrrolidine derivatives, the pyrrolidinyl protons often appear as multiplets in the 1.60-3.36 ppm range. mdpi.com

13C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbons bonded to the nitrogen atoms would be expected in the range of 40-60 ppm. In the case of 1-(pyridin-3-yl)pyrrolidin-2-ol, the pyrrolidine carbons were observed at 21, 35, 51, and 92 ppm. niscpr.res.in

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which would typically show a strong signal for the protonated molecule [M+H]+.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the free base of (S)-1-(pyrrolidin-3-yl)piperidine, the theoretical molecular weight is approximately 154.25 g/mol , and HRMS would be used to validate this with high precision.

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

| Technique | Expected Observations |

| 1H NMR | Multiplets for CH2 groups of both pyrrolidine and piperidine rings. Protons alpha to nitrogen atoms would be downfield. A complex multiplet for the CH proton at the chiral center. |

| 13C NMR | Distinct signals for each of the 9 carbon atoms. Carbons adjacent to nitrogen atoms would have chemical shifts in the 40-60 ppm range. |

| MS (ESI) | A base peak corresponding to the protonated molecule [M+H]+ at m/z 155.25. |

| HRMS (ESI) | An accurate mass measurement of the [M+H]+ ion, confirming the molecular formula C9H19N2+. |

Chiral Analysis Methodologies

Given that this compound is a chiral compound, methods to determine its enantiomeric purity are crucial, especially for pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects.

As mentioned, chiral HPLC is the gold standard for separating and quantifying enantiomers. The development of a robust chiral HPLC method would involve screening a variety of chiral stationary phases and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. Once a method is established, it can be used to determine the enantiomeric excess (ee) of a synthesized sample.

Another approach to chiral analysis involves the use of chiral derivatizing agents . In this method, the enantiomeric mixture of this compound is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography (e.g., HPLC or GC). The relative peak areas of the separated diastereomers correspond to the original ratio of enantiomers.

Nuclear Magnetic Resonance (NMR) using chiral solvating agents or chiral shift reagents can also be used for chiral analysis. In the presence of a chiral auxiliary, the NMR signals for the two enantiomers may be resolved into two distinct sets of peaks, allowing for their quantification.

The choice of method depends on the specific requirements of the analysis, such as the need for preparative separation or simply analytical quantification of enantiomeric purity. For routine quality control, a validated chiral HPLC method is typically preferred for its accuracy and reproducibility.

Future Directions and Emerging Research Avenues for 1 Pyrrolidin 3 Yl Piperidine

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrrolidine (B122466) and piperidine (B6355638) scaffolds are independently associated with a vast array of biological activities, suggesting that the combined 1-(pyrrolidin-3-yl)piperidine (B60858) framework could be a fruitful starting point for drug discovery across multiple therapeutic areas. researchgate.netnih.gov Future research should focus on systematically exploring its potential against a range of novel and established biological targets.

Derivatives of these scaffolds have shown promise in treating central nervous system (CNS) diseases, cancer, and inflammatory conditions, and as antimicrobial agents. researchgate.netmdpi.comnih.gov For instance, 3-aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, indicating a potential therapeutic application in neurological and psychiatric disorders. researchgate.netnih.gov Similarly, various piperidine derivatives have been investigated as anticancer, analgesic, and antipsychotic agents. nih.gov A study on 4-(1-pyrrolidinyl) piperidine derivatives revealed significant analgesic properties, suggesting that the core structure is amenable to modifications that elicit potent physiological responses. iaea.orgresearchgate.net

Computational methods, such as in silico screening, can predict potential protein targets and pharmacological activities, guiding initial laboratory research. clinmedkaz.org By creating and screening a library of this compound derivatives, researchers can identify lead compounds for a variety of conditions.

| Therapeutic Area | Potential Biological Target | Rationale from Related Compounds | Reference |

|---|---|---|---|

| Central Nervous System (CNS) | Serotonin Receptors, Dopamine Receptors, Opioid Receptors | 1-Propyl-3-aryl pyrrolidines are selective ligands for serotonin and dopamine receptors. 4-(1-pyrrolidinyl) piperidine derivatives show analgesic activity. | researchgate.netnih.goviaea.org |

| Oncology | Kinases, Topoisomerases, Histone Deacetylases (HDACs) | Piperidine and pyrrolidine moieties are common in anticancer agents. 3-Aryl pyrrolidines have shown effects on histone deacetylation. | nih.govmdpi.comresearchgate.netnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase, Viral Proteases | Pyrido-benzothiazine derivatives show potent antibacterial activity. Piperidine scaffolds have been used to develop antibiotics. | nih.govopenmedicinalchemistryjournal.com |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes, Cytokine Receptors | Amino propyl derivatives of nitrogen heterocycles have emerged as anti-inflammatory agents. | msesupplies.com |

Development of Advanced Synthetic Methodologies

To fully explore the therapeutic potential of the this compound scaffold, the development of efficient and diverse synthetic methods is crucial. Traditional methods can be time-consuming and may lack the versatility needed to generate large libraries of analogues for structure-activity relationship (SAR) studies. Advanced methodologies can provide rapid access to a wide range of derivatives with controlled stereochemistry.

Recent advances in the synthesis of pyrrolidines and piperidines offer promising strategies. nih.govresearchgate.net Key areas for future development include:

Palladium-Catalyzed Reactions: A palladium-catalyzed hydroarylation process has been developed to create 3-aryl pyrrolidines, which could be adapted for the synthesis of complex derivatives of this compound. researchgate.netnih.govnih.gov

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering an efficient route to highly functionalized pyrrolidine and piperidine derivatives.

Asymmetric Synthesis: Since biological activity is often dependent on stereochemistry, developing enantioselective synthetic routes is critical. The use of chiral catalysts and auxiliaries can enable the synthesis of specific stereoisomers of this compound. nih.gov

Solid-Phase Synthesis: This technique, where molecules are built on a polymer bead support, simplifies purification and is highly amenable to automation and the creation of large combinatorial libraries. wikipedia.orgcrsubscription.com

| Methodology | Description | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Hydroarylation | A catalytic process to directly add aryl groups to a pyrroline (B1223166) precursor, yielding 3-substituted pyrrolidines. | High efficiency, broad substrate scope, direct functionalization. | Catalyst cost and sensitivity, optimization of reaction conditions. | nih.govnih.gov |

| Asymmetric [3+2] Cycloaddition | A reaction to form five-membered rings, such as pyrrolidines, with high stereocontrol. | Excellent control over stereochemistry, access to chiral compounds. | Requires chiral catalysts or starting materials. | researchgate.net |

| Solid-Phase Synthesis | Synthesis of compounds on a solid polymer support, facilitating purification and automation. | High-throughput, simplified purification, suitable for library generation. | Requires specialized linkers and protecting groups; reaction monitoring can be difficult. | wikipedia.org |

| Iron-Catalyzed Reductive Amination | An intramolecular cyclization/reduction cascade to form piperidines from ϖ-amino fatty acids. | Efficient for N-heterocycle formation, uses an inexpensive metal catalyst. | Substrate scope may be limited to specific precursors. | nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

The combination of advanced synthetic methods with high-throughput screening (HTS) is a powerful engine for modern drug discovery. By generating large, diverse collections of related compounds—known as combinatorial libraries—researchers can rapidly screen for biological activity against numerous targets. wikipedia.orgnih.gov

The this compound scaffold is an ideal candidate for this approach. Using split-and-pool synthesis on a solid support, a vast library of derivatives can be created by varying substituents on both the pyrrolidine and piperidine rings. wikipedia.org These libraries can then be screened using automated HTS assays to identify "hits"—compounds that show activity against a specific biological target.

A particularly innovative approach is the use of encoded library technology (ELT). In this method, each unique compound synthesized on a bead is tagged with a chemical "barcode" (e.g., a DNA oligomer) that records its synthetic history. nih.govresearchgate.net This allows for the screening of massive libraries simultaneously, with active compounds identified by sequencing their barcodes. This strategy is far more efficient than traditional methods and can accelerate the identification of potent lead molecules from a large chemical space. nih.gov

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Library Synthesis | Generate a large, diverse library of this compound derivatives using combinatorial chemistry (e.g., split-and-pool solid-phase synthesis). | Diversity of building blocks, reaction efficiency, quality control of the library. | wikipedia.orgcrsubscription.com |

| 2. Assay Development | Develop a robust and automated biological assay for the target of interest (e.g., enzyme inhibition, receptor binding). | Assay sensitivity, specificity, and reproducibility (Z'-factor). Miniaturization for use in microtiter plates. | nih.gov |

| 3. Primary HTS | Screen the entire compound library at a single concentration against the target to identify initial "hits". | Use of positive and negative controls, data analysis to identify statistically significant activity. | nih.gov |

| 4. Hit Confirmation & Validation | Re-test the initial hits to confirm activity and rule out false positives. Test for dose-response relationships to determine potency (e.g., IC50/EC50). | Orthogonal assays, initial toxicity assessment, structure verification of active compounds. | nih.gov |

| 5. Lead Optimization | Synthesize and test analogues of the validated hits to improve potency, selectivity, and drug-like properties (SAR studies). | Iterative design-synthesis-test cycles, guided by medicinal chemistry principles. | researchgate.net |

Translational Research and Preclinical Development Considerations

Once promising lead compounds based on the this compound scaffold are identified, the focus shifts to translational research and preclinical development. This phase aims to bridge the gap between basic discovery and human clinical trials by rigorously evaluating the efficacy, safety, and pharmacokinetic profile of a drug candidate.

A critical first step is to establish a strong link between the compound's mechanism of action and the disease pathology. This involves demonstrating efficacy in relevant cellular and animal models of the target disease. For example, if a derivative shows potential as a neuroleptic, it would need to be tested in animal models of psychosis. msesupplies.com

Key preclinical studies include:

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. The introduction of chiral piperidine scaffolds has been shown to improve the PK properties of drug candidates. researchgate.net

Pharmacodynamics (PD): Assessing the relationship between drug concentration and its pharmacological effect. This helps in understanding how much drug is needed at the target site to be effective.

Toxicology: Evaluating the potential for adverse effects in comprehensive in vitro and in vivo safety studies. Early assessment of properties like cardiac hERG toxicity is crucial. researchgate.net

Biomarker Development: Identifying measurable indicators (biomarkers) that can track the drug's effect on the biological target and, ideally, predict clinical response.

The ultimate goal of this stage is to gather sufficient data to file an Investigational New Drug (IND) application with regulatory agencies, allowing for the initiation of clinical trials in humans. The versatility of nitrogen heterocycles in modulating physicochemical properties will be an asset in optimizing candidates for successful preclinical development. nih.gov

| Area of Study | Objective | Examples of Assays/Models | Reference |

|---|---|---|---|

| In Vitro Efficacy | Confirm mechanism of action and potency in a cellular environment. | Cell-based assays, receptor binding assays, enzyme kinetics. | researchgate.net |

| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Disease-specific animal models (e.g., rodent models of cancer, inflammation, or neurological disorders). | msesupplies.com |

| Pharmacokinetics (ADME) | Understand how the body processes the drug. | In vitro metabolic stability (microsomes, hepatocytes), in vivo studies in multiple species to measure plasma concentration over time. | nih.gov |

| Safety Pharmacology & Toxicology | Identify potential safety risks and adverse effects. | hERG channel assay (cardiac safety), Ames test (mutagenicity), acute and repeat-dose toxicity studies in animals. | researchgate.net |

常见问题

Basic Research Question

- NMR spectroscopy : - and -NMR confirm regiochemistry and detect impurities like unreacted starting materials .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns indicative of structural motifs .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, critical for studying enantioselective interactions .

How can researchers resolve contradictions in biological activity data for this compound analogs?

Advanced Research Question

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Dose-response validation : Replicate experiments across multiple cell lines or animal models to confirm target specificity .

- Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct target effects from off-target toxicity .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .

- Waste disposal : Neutralize acidic/basic residues before disposal and adhere to local regulations for organic solvents .

How does fluorination of the pyrrolidine ring alter the physicochemical properties of this compound derivatives?

Advanced Research Question

Introducing fluorine atoms at the 3-position of pyrrolidine:

- Enhances metabolic stability : Fluorine’s electronegativity reduces CYP450-mediated oxidation, prolonging half-life .

- Modifies lipophilicity : Fluorinated derivatives exhibit higher logP values, improving membrane permeability but potentially increasing off-target binding .

- Affords crystallinity : Fluorine’s small atomic radius facilitates ordered crystal packing, aiding X-ray structural analysis .

What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Advanced Research Question

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to control stereochemistry during ring closure .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers with >99% ee .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

How do solvent polarity and temperature affect the stability of this compound in solution?

Basic Research Question

- Polar solvents : Accelerate hydrolysis of amine groups; store in anhydrous DCM or THF at -20°C for long-term stability .

- Elevated temperatures : Promote dimerization via Michael addition; reactions should be conducted below 40°C unless stabilized by bulky substituents .

What role does this compound play in designing enzyme inhibitors?

Advanced Research Question

The bicyclic amine scaffold mimics transition states in enzymatic reactions. For example:

- Protease inhibitors : The piperidine nitrogen coordinates with catalytic aspartic acid residues in HIV-1 protease .

- Kinase inhibitors : The pyrrolidine ring occupies hydrophobic pockets adjacent to ATP-binding sites .

- Selectivity optimization : Substituents on the pyrrolidine nitrogen (e.g., sulfonamides) reduce off-target binding to homologous enzymes .

How can researchers validate synthetic yields of this compound derivatives against computational predictions?

Advanced Research Question

- Reaction modeling : Use software like Gaussian or Schrödinger to calculate activation energies and predict feasible pathways .

- Yield correlation : Compare experimental yields with DFT-predicted transition state stabilities to identify rate-limiting steps .

- Machine learning : Train models on historical reaction data to forecast optimal conditions (e.g., solvent, catalyst) for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.